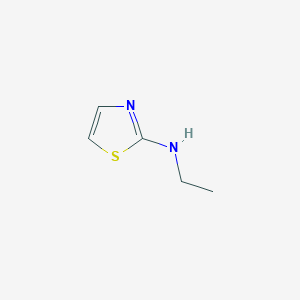

Ethyl-thiazol-2-YL-amine

Overview

Description

Synthesis Analysis

Ethyl-thiazol-2-yl-amine and its derivatives can be synthesized efficiently from N-arylthiazole-2-amines. The synthesis process involves the use of ethyl chloroacetate as an alkylating agent and NaH as a base in THF (tetrahydrofuran) to yield novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates (Babar et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied through various techniques including crystallography and quantum theory. One study on N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine revealed different orientations of the amino group in non-halogenated structures, indicating significant variations in molecular structure based on substitutions (El-Emam et al., 2020).

Chemical Reactions and Properties

This compound reacts with various reagents under different conditions to form a range of compounds. The chemical reactions and properties are influenced by factors such as solvent, catalysts, and the nature of substituents used in the reactions. One study highlights the synthesis of thiazole compounds under varying reaction conditions, showcasing the diversity of reactions and products that can be generated (Berber, 2022).

Scientific Research Applications

Glucosidase Inhibition Studies

Ethyl-thiazol-2-YL-amine and its derivatives, specifically ethyl 2-[aryl(thiazol-2-yl)amino]acetates, have been synthesized and demonstrated significant inhibition activities towards α-glucosidase and β-glucosidase enzymes. This inhibition is indicative of potential applications in managing diabetes and other metabolic disorders. For example, one of the compounds showed an inhibition towards α-glucosidase that was almost two-fold compared to the standard acarbose (Babar et al., 2017).

Hypoglycemic Agents

This compound derivatives, such as N-(pyrimidin-4-yl)thiazol-2-amine, have been found to act as potent hypoglycemic agents. These compounds are capable of activating glucokinase (GK) and PPARγ, thus significantly decreasing glucose levels in normal mice after oral glucose loading (Song et al., 2011).

Antimicrobial Properties

This compound derivatives have demonstrated promising antimicrobial properties. For instance, ethyl 7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a] pyrimidine-6-carboxylate and related compounds have been tested for their in vitro antibacterial activity against various bacterial strains and exhibited significant antimicrobial activities (Patel & Patel, 2017).

Molluscicidal Properties

Research has also highlighted the use of this compound derivatives in molluscicidal properties. These compounds have been screened for activity against the intermediate host of schistosomiasis, suggesting potential use in controlling this disease (El-bayouki & Basyouni, 1988).

Synthetic and Biological Studies

Various synthetic approaches have been explored to create this compound derivatives, investigating their potential biological applications. A study synthesized ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, highlighting the importance of these compounds in developing new therapeutic agents (Idhayadhulla et al., 2010).

Corrosion Inhibition

This compound and its derivatives have been studied for their potential as corrosion inhibitors. For example, a study demonstrated the effectiveness of thiazoles, including 4-phenylthiazole-2-amine, in inhibiting corrosion of copper in acidic environments (Farahati et al., 2019).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Ethyl-thiazol-2-YL-amine, a derivative of thiazole, has been found to interact with various biological targets. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . For instance, thiazole derivatives have shown inhibitory activity against enzymes like COX-1 .

Mode of Action

The mode of action of this compound is largely dependent on its interaction with its targets. For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death . Furthermore, thiazole derivatives have shown inhibitory action against α-glucosidase and β-glucosidase enzymes .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given the broad spectrum of biological activities associated with thiazole derivatives. For instance, the inhibition of α-glucosidase and β-glucosidase enzymes can impact carbohydrate metabolism, potentially making these compounds useful in the management of diabetes .

Pharmacokinetics

Thiazole itself is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific target and biological context. For example, when interacting with topoisomerase II, it can cause DNA double-strand cracks, leading to cell death . When inhibiting α-glucosidase and β-glucosidase enzymes, it can affect carbohydrate metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of thiazole derivatives in different solvents can affect their bioavailability and thus their efficacy . Additionally, factors such as pH, temperature, and the presence of other molecules can potentially influence the stability and action of this compound.

Biochemical Analysis

Biochemical Properties

Ethyl-thiazol-2-YL-amine, like other thiazoles, is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the thiazole ring highly reactive and a significant synthon for the production of a wide range of new chemical compounds . The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Cellular Effects

Thiazole derivatives have been reported to exhibit a wide range of cellular effects. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. Thiazole derivatives are known to interact with various biomolecules. For instance, they are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Temporal Effects in Laboratory Settings

Thiazole derivatives are known for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives are known for their wide range of pharmacological activities .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Thiazole derivatives are known to be directed to specific compartments or organelles .

properties

IUPAC Name |

N-ethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-2-6-5-7-3-4-8-5/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWSZVRMLJKYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547031 | |

| Record name | N-Ethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13472-75-8 | |

| Record name | N-Ethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.